
(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also has a sulfonyl group (-SO2-) and a carboxylic acid group (-COOH), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluorophenyl group, sulfonyl group, and carboxylic acid group each contribute to the overall molecular structure and properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonyl group and the carboxylic acid group could also participate in various chemical reactions .Scientific Research Applications
Polymer Materials Development
Proton Exchange Membranes for Fuel Cells : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone, which was then used to create comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers displayed high proton conductivity, suggesting their potential as efficient polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).
High-Temperature Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyrrolidine and tetramethyl biphenyl moieties were synthesized for use in high-temperature fuel cells. These copolymers showed excellent film-forming properties, mechanical integrity, and high thermal stability, making them suitable for proton exchange membrane fuel cell (PEMFC) applications (Pefkianakis et al., 2005).
Chemical Synthesis and Reactions
Stereocontrolled Synthesis : Yoshinari et al. (2011) reported the preparation of (2S,3S)- and (2R,3S)-2-fluoro and of (3S)-2,2-difluoro-3-amino carboxylic acid derivatives, showcasing the versatility of fluoro-containing compounds in stereocontrolled synthesis. These fluoro-β-amino acid residues were incorporated into cyclic β-tri- and β-tetrapeptides, highlighting the compound's utility in peptide synthesis (Yoshinari et al., 2011).
Metal Complexes Characterisation : Sousa et al. (2001) investigated metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene, exploring the interaction of various compounds to isolate products with potential applications in materials science and catalysis (Sousa et al., 2001).
Biomedical Research
- Antibacterial Agents : The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were explored by Egawa et al. (1984), indicating the potential of fluorophenylsulfonylpyrrolidine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. The pyrrolidine ring is a versatile scaffold in drug discovery, so this compound could potentially be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRFYVHZNFNROR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

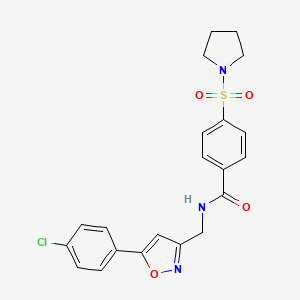
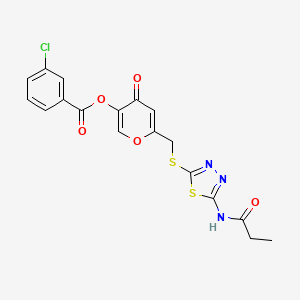

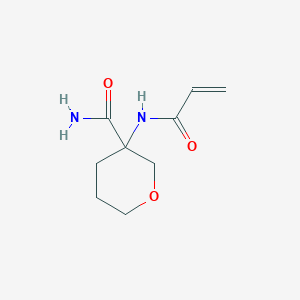
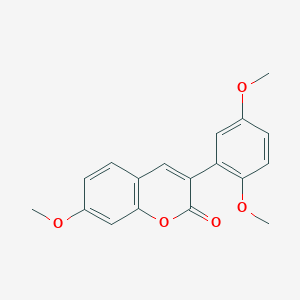
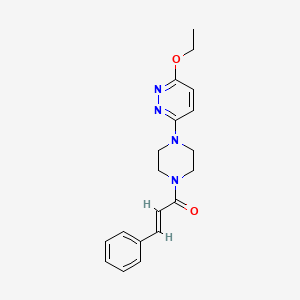

![4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2925517.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2925518.png)
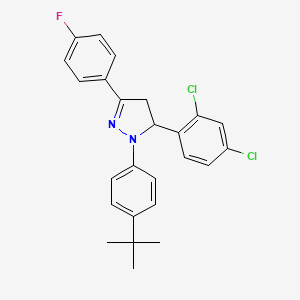

![tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate](/img/structure/B2925525.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2925528.png)
![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)